molecular formula C20H21FN2OS B2758971 N-[(4-fluorophenyl)methyl]-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide CAS No. 851412-13-0

N-[(4-fluorophenyl)methyl]-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide

Cat. No.: B2758971
CAS No.: 851412-13-0
M. Wt: 356.46
InChI Key: FYIUHYOJLYIWJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-fluorophenyl)methyl]-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide is a chemical compound with diverse applications in scientific research. It exhibits intriguing properties that enable its utilization in various fields, such as drug development and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide typically involves the reaction of 4-fluorobenzyl chloride with 1-propylindole-3-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide undergoes several types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the reaction conditions and reagents used .

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in material science for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-fluorophenyl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
  • 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole

Uniqueness

N-[(4-fluorophenyl)methyl]-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide stands out due to its unique combination of a fluorophenyl group and an indole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in drug development and material science.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(1-propylindol-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2OS/c1-2-11-23-13-19(17-5-3-4-6-18(17)23)25-14-20(24)22-12-15-7-9-16(21)10-8-15/h3-10,13H,2,11-12,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIUHYOJLYIWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C2=CC=CC=C21)SCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.